molecular formula C14H15ClN2O5 B1409244 Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1807348-42-0

Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1409244
M. Wt: 326.73 g/mol
InChI Key: QABCWOBBAAESDP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine compounds is characterized by a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is related to compounds synthesized for investigating their binding affinity to benzodiazepine receptors. Such compounds include various imidazo[1,2-a]pyridines which have been studied for their potential interaction with central and mitochondrial benzodiazepine receptors (Schmitt, Bourguignon, Barlin, & Davies, 1997).

  • Conformational Analysis via NMR : The structural analysis of related compounds, such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, has been conducted using NMR spectroscopy. These studies provide insights into the conformational changes of the molecules under various conditions (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Potential Biological Applications

  • Antiulcer Agents : Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate, have been synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties in gastric models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

  • Fluorescent Probes for Mercury Ion Detection : Some imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for detecting mercury ions. These findings suggest potential environmental and analytical chemistry applications for related compounds (Shao, Pang, Yan, Shi, & Cheng, 2011).

  • Antimicrobial Activity : Related imidazo[1,2-a]pyridine derivatives have been synthesized and examined for their antimicrobial properties. This highlights the potential of these compounds, including Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate, in developing new antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs. Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

properties

IUPAC Name

ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABCWOBBAAESDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

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